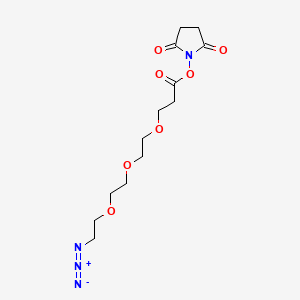
Azido-PEG3-NHS ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azido-PEG3-NHS ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a click chemistry reagent, containing an Azide group .
Synthesis Analysis
This compound can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Molecular Structure Analysis
The molecular formula of this compound is C12H18N4O7 . It contains an Azide group and a NHS ester group .Physical And Chemical Properties Analysis
This compound is a liquid, colorless to light yellow in appearance . It has a molecular weight of 330.29 . It is soluble in water, DMSO, DCM, DMF .Applications De Recherche Scientifique
Red Blood Cell Engineering : Ji et al. (2019) describe using Azido-PEG-NHS and other PEGylated compounds for the chemical engineering of erythrocyte membranes. This technique enables the display of antibodies on the surface of red blood cells, potentially enhancing the efficacy and lifetime of immunoglobulin-based therapeutics while reducing side effects (Ji et al., 2019).
Dynamic Surface Coating for Cell Adhesion : Van Dongen et al. (2013) utilized a cell-repellent azido-[polylysine-g-PEG] (APP) to create substrates for controlled dynamic cell adhesion. This method can trigger cell adhesion, migration, and shape change, showcasing diverse applications in tissue motility assays and patterned coculturing (Van Dongen et al., 2013).
Vibrational Energy Transport in PEG Chains : Lin and Rubtsov (2012) studied azido-PEG-succinimide ester oligomers to explore vibrational energy transport along the PEG chain. Their findings reveal ballistic energy transport along the PEG backbone, with implications for developing new signal transduction strategies in molecular electronics and biochemistry (Lin & Rubtsov, 2012).
Bioactive Hydrogels : Browning et al. (2013) discuss the use of Acrylate-PEG-NHS, a compound similar to Azido-PEG3-NHS ester, in the creation of bioactive hydrogels. These hydrogels, with controlled introduction of bioactive factors, are promising for regenerative medicine and drug delivery applications (Browning et al., 2013).
Controlled PEGylation of Proteins : Martynenko-Makaev et al. (2018) highlight the controlled PEGylation of proteins using azido reagents via click chemistry. This process optimizes pharmacodynamic and pharmacokinetic properties of therapeutic proteins (Martynenko-Makaev et al., 2018).
Drug Conjugation and Delivery : Freichels et al. (2011) demonstrate the use of azido-PEG derivatives in the synthesis of functional amphiphilic and degradable copolymers, which are valuable for biomedical applications, including drug delivery (Freichels et al., 2011).
Azido-PEG Derivatives Synthesis for Bioconjugation : Hiki and Kataoka (2007) synthesized azido-terminated heterobifunctional PEG derivatives for conjugation with various ligands. This illustrates the compound's role in targeted drug delivery (Hiki & Kataoka, 2007).
Site-specific PEGylation of Proteins : Deiters et al. (2004) report a PEGylation methodology for selectively PEGylating proteins, using azido groups for bioorthogonal labeling. This technique is beneficial for creating selectively PEGylated proteins for therapeutic applications (Deiters et al., 2004).
Mécanisme D'action
Target of Action
Azido-PEG3-NHS ester is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . The primary targets of this compound are proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Mode of Action
This compound contains an azide group that can react with alkyne groups present in molecules such as BCN, DBCO, and Propargyl group via Click Chemistry . This reaction yields a stable triazole linkage . The NHS ester part of the compound can be applied to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Biochemical Pathways
The compound plays a crucial role in the ubiquitin-proteasome system within cells . PROTACs, which use this compound as a linker, contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of the action of this compound is the formation of a stable triazole linkage with target molecules . This allows for the selective degradation of target proteins when used in the synthesis of PROTACs .
Action Environment
The action of this compound is influenced by the presence of alkyne groups in the target molecules . The compound can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O7/c14-16-15-4-6-22-8-10-23-9-7-21-5-3-13(20)24-17-11(18)1-2-12(17)19/h1-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLXVOZUEBSSRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCN=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[[5-fluoro-7-(2-methoxyethoxy)-4-quinazolinyl]amino]phenyl]-4-(1-methylethyl)-1H-1,2,3-triazole-1-acetamide](/img/structure/B605753.png)

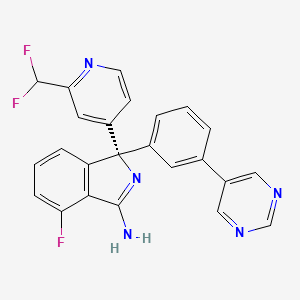
![Trans-4-[4-[[[5-[(3,4-difluorophenyl)amino]-1,3,4-oxadiazol-2-yl]carbonyl]amino]phenyl]cyclohexaneacetic acid](/img/structure/B605759.png)
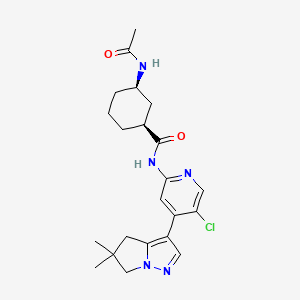
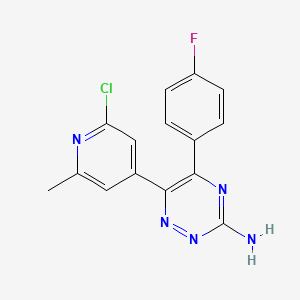
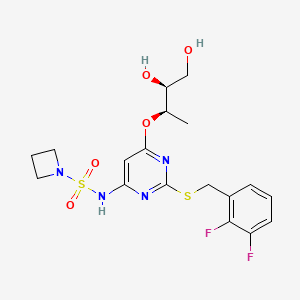
![(3~{r})-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-B]pyridazin-6-Yl)piperidin-4-Yl]phenoxy]ethyl]-1,3-Dimethyl-Piperazin-2-One](/img/structure/B605766.png)


![(S)-2-((1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethyl)amino)benzoic acid](/img/structure/B605771.png)
![5-[(2R)-2-[4-(5-aminopyrazin-2-yl)phenyl]oxolan-2-yl]-N-(2-hydroxy-2-methylpropyl)pyridine-2-carboxamide](/img/structure/B605773.png)